![molecular formula C22H30INO3 B14228742 1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide CAS No. 824432-17-9](/img/structure/B14228742.png)
1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide is a complex organic compound that belongs to the class of pyridinium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyridinium ion and the iodide counterion. Common starting materials include pyridine and iodomethane.
Reaction Conditions: The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the production process.
Chemical Reactions Analysis
1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are often oxidized derivatives of the original compound.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound, which may have different chemical properties.
Substitution: The pyridinium ion in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as hydroxide ions or amines. The major products formed are substituted pyridinium derivatives.
Scientific Research Applications
1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide has several scientific research applications:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide involves its interaction with specific molecular targets. The pyridinium ion in this compound can interact with negatively charged sites on biological macromolecules, leading to changes in their structure and function. These interactions can affect various cellular pathways and processes, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide can be compared with other similar compounds, such as:
1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium bromide: This compound has a bromide counterion instead of an iodide counterion. The different counterion can affect the compound’s solubility and reactivity.
1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium chloride: This compound has a chloride counterion. Similar to the bromide derivative, the chloride counterion can influence the compound’s chemical properties.
1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium sulfate: This compound has a sulfate counterion, which can significantly alter its solubility and reactivity compared to the iodide derivative.
Properties
CAS No. |
824432-17-9 |
|---|---|
Molecular Formula |
C22H30INO3 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
8-pyridin-1-ium-1-yloctyl (2S)-2-methoxy-2-phenylacetate;iodide |
InChI |
InChI=1S/C22H30NO3.HI/c1-25-21(20-14-8-6-9-15-20)22(24)26-19-13-5-3-2-4-10-16-23-17-11-7-12-18-23;/h6-9,11-12,14-15,17-18,21H,2-5,10,13,16,19H2,1H3;1H/q+1;/p-1/t21-;/m0./s1 |
InChI Key |
MPIFJIPWUFBTAJ-BOXHHOBZSA-M |
Isomeric SMILES |
CO[C@@H](C1=CC=CC=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[I-] |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine](/img/structure/B14228671.png)
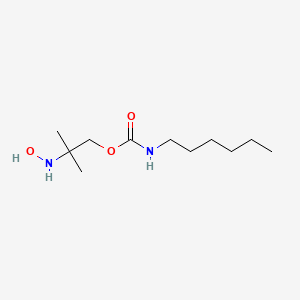
![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)
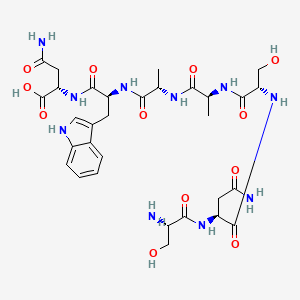
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)

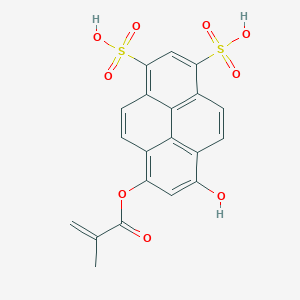
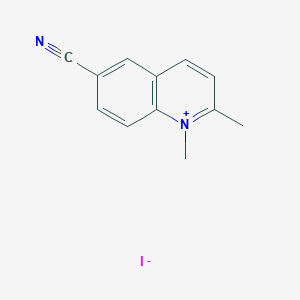
![1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14228710.png)
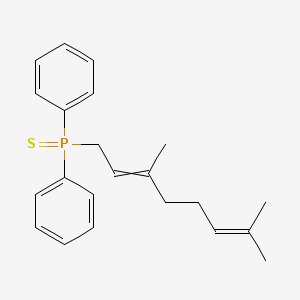
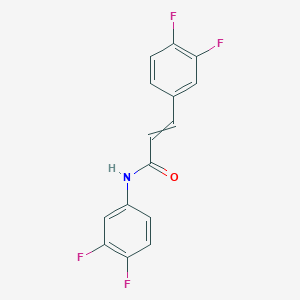
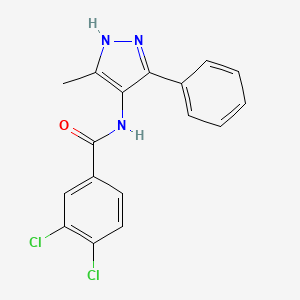

![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)
